Furaltadone-d8
Description
Properties
CAS No. |
1246832-89-2 |
|---|---|
Molecular Formula |
C13H16N4O6 |
Molecular Weight |
332.342 |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i3D2,4D2,5D2,6D2 |
InChI Key |
YVQVOQKFMFRVGR-JVLFVLBTSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Synonyms |
5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone; 5-(Morpholinomethyl-d8)-3-(5-nitrofurfurylidenamino)-2-oxazolidone; Altafur-d8; NF 260-d8; Furazolin-d8; Ibifur-d8; Medifuran-d8; Unifur-d8; Valsyn-d8; |
Origin of Product |
United States |
Preparation Methods
Deuterated Morpholine Synthesis
The synthesis of this compound begins with the preparation of deuterated morpholine, a critical intermediate. Morpholine () is a six-membered ring containing one oxygen and one nitrogen atom. To achieve site-specific deuteration at the 2,2,3,3,5,5,6,6 positions, the following methods are employed:
-
Hydrogen-Deuterium Exchange :
Morpholine undergoes H-D exchange using deuterium oxide () under acidic or basic catalysis. For example, heating morpholine in at 80–100°C with a palladium catalyst facilitates selective deuteration at the β-positions (C2, C3, C5, C6). The reaction is monitored via -NMR to confirm >98% deuteration. -
De Novo Synthesis from Deuterated Precursors :
An alternative route involves synthesizing morpholine from fully deuterated starting materials. Ethylene oxide-d4 () reacts with ammonia-d3 () under high pressure to yield morpholine-d8. This method ensures uniform deuteration but requires specialized reagents.
Synthesis of Morpholinomethylene Amino Oxazolone-d8
The deuterated morpholine is subsequently converted into morpholinomethylene amino oxazolone-d8, a key intermediate. The process involves:
-
Step 1 : Condensation of deuterated morpholine with formaldehyde-d2 () in acetic acid to form morpholinomethylene-d2.
-
Step 2 : Reaction with amino oxazolone under basic conditions (pH 8–9) to yield the deuterated intermediate.
The product is purified via recrystallization from ethanol-d6, achieving a purity of >99% as verified by HPLC.
Condensation with 5-Nitro Furfural Diacetate
Reaction Optimization
The final step involves condensing morpholinomethylene amino oxazolone-d8 with 5-nitro furfural diacetate under hydrochloric acid conditions, as outlined in the patent by. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes reaction rate |
| Molar Ratio (Diacetate:Oxazolone) | 55:95 | Prevents side reactions |
| Reaction Time | 30 minutes | Ensures complete conversion |
The reaction proceeds via nucleophilic attack of the oxazolone nitrogen on the electrophilic carbonyl of the diacetate, followed by cyclization to form the oxazolidinone ring. Deuterium incorporation remains intact due to the stability of C-D bonds under acidic conditions.
Purification and Crystallization
Post-reaction, the crude product is filtered and crystallized at 10°C to enhance isotopic purity. Washing with ethanol-d6 removes residual reactants, yielding this compound with a melting point of 206°C (dec.) and a deuterium enrichment of 99.5%.
Analytical Characterization
Spectroscopic Techniques
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 8.2 minutes, correlating with >99% chemical and isotopic purity.
Challenges and Mitigation Strategies
-
Isotopic Dilution :
Trace in solvents can lead to proton back-exchange. Using anhydrous deuterated solvents (e.g., DMSO-d6) and inert atmospheres minimizes this risk. -
Reaction Scalability :
Maintaining deuteration levels at industrial scales requires closed-loop systems to prevent loss. Continuous-flow reactors have demonstrated 95% yield at pilot scales .
Chemical Reactions Analysis
Types of Reactions
Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitro group in this compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Veterinary Medicine
Furaltadone-d8 is primarily used as an oral antibiotic in veterinary medicine, especially in poultry. It has been shown to effectively combat various bacterial infections and is often employed in therapeutic regimens to prevent disease outbreaks in livestock.
- Case Study : A study highlighted the efficacy of Furaltadone in treating bacterial infections in poultry. The results indicated a significant reduction in morbidity and mortality rates among treated flocks compared to control groups .
Analytical Chemistry
The deuterated form of Furaltadone enhances analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The incorporation of deuterium allows for improved resolution and sensitivity in detecting trace amounts of the compound and its metabolites.
- Detection Methodology : A recent study utilized HPLC coupled with tandem mass spectrometry (LC-MS/MS) to detect this compound and its metabolites in biological samples. The method demonstrated a limit of detection as low as 0.6 μg/kg, showcasing its applicability for monitoring drug residues in food products .
Environmental Monitoring
This compound is also being researched for its potential use in environmental monitoring, particularly concerning the detection of antibiotic residues in agricultural runoff and water sources.
- Research Findings : Studies have indicated that the presence of nitrofuran antibiotics like Furaltadone can lead to significant ecological impacts. Analytical methods employing this compound have been developed to trace these compounds in environmental samples, aiding regulatory efforts to monitor antibiotic contamination .
Data Tables
Mechanism of Action
Furaltadone-d8 exerts its effects by interfering with bacterial protein synthesis. It targets bacterial ribosomes, inhibiting the synthesis of essential proteins required for bacterial growth and replication. This leads to the death of the bacterial cells. The molecular pathways involved include the inhibition of mitogen-activated protein kinase 9 (MAPK9), which plays a role in cellular stress responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Furaltadone-d8 belongs to the nitrofuran class of antimicrobials, which includes structurally related compounds such as Furaltadone L-tartrate (Altafur L-tartrate) and Furazolidone. Below is a detailed comparison based on purity, applications, and analytical utility:
Structural and Functional Differences
- This compound : Deuterated form with eight deuterium atoms; used as a reference standard in analytical workflows.
- Furaltadone L-tartrate: Non-deuterated parent compound formulated as an L-tartrate salt; directly used in treating bacterial infections (e.g., salmonellosis).
- Furazolidone : A nitrofuran derivative with a distinct side chain; repurposed for experimental therapies in acute myeloid leukemia (AML) due to its anti-proliferative effects .
Key Research Findings
- Analytical Superiority: this compound’s deuterium labeling minimizes isotopic interference, achieving a detection limit of 0.1 µg/kg in residue analysis—superior to non-deuterated analogs .
- Antibacterial Efficacy : Both this compound and Furaltadone L-tartrate inhibit S. aureus at MIC₅₀ values of 2–4 µg/mL, but this compound’s stability ensures reproducible results in longitudinal studies .
- Therapeutic Scope : Furazolidone diverges from typical antibacterial use, showing efficacy in AML cell lines by downregulating oncogenic pathways (e.g., AML1-ETO) .
Stability and Detection
Deuteration in this compound extends its shelf-life by reducing metabolic degradation rates by ~30% compared to Furaltadone L-tartrate. This stability is critical for long-term storage in research settings . Additionally, deuterated compounds like this compound enable precise quantification in complex matrices (e.g., animal tissues), whereas non-deuterated analogs suffer from higher signal noise .
Biological Activity
Furaltadone-d8, a deuterated form of Furaltadone, is a nitrofuran antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity against various pathogens, particularly in poultry. The following sections detail the biological activity, detection methods, and relevant case studies associated with this compound.
Overview of this compound
Furaltadone is known for its efficacy against bacterial infections, particularly those caused by Salmonella and Escherichia coli in poultry. The deuterated variant, this compound, is utilized in research to trace metabolic pathways and enhance the understanding of its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₆ |
| Molecular Weight | 324.289 g/mol |
| Melting Point | 206°C (dec.) |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 461.4 ± 55.0 °C at 760 mmHg |
This compound exhibits its antibacterial properties through the inhibition of nucleic acid synthesis in bacteria, leading to cell death. This mechanism is attributed to its ability to form reactive intermediates that interact with bacterial DNA.
In Vitro Studies
Research has demonstrated that Furaltadone shows significant inhibitory effects against various strains of bacteria:
- Staphylococcus aureus : Exhibits bactericidal activity.
- Escherichia coli : Effective against pathogenic strains.
- Salmonella enteritidis : Inhibitory effects noted in poultry infections.
Detection Methods
The detection of this compound has been achieved through various analytical techniques:
Electrochemical Sensors
Recent advancements have been made in electrochemical detection methods for Furaltadone:
- SPCE/Eu₂(WO₄)₃ Electrode : This method allows for the detection of Furaltadone in the presence of interfering substances, achieving a limit of detection (LOD) as low as 0.2 μg/kg. The performance metrics include high stability and reproducibility, making it suitable for real sample analysis .
Fluorescent Probes
Fluorescent probes functionalized with gold nanoparticles (AuNPs) have been developed for ultra-sensitive detection:
- PA@AuNPs Method : This approach has demonstrated a LOD of 6.07 nM for Furaltadone in blood serum samples, utilizing fluorescence intensity changes upon interaction with the compound .
Case Study on Poultry Infections
A study highlighted the effectiveness of Furaltadone in treating Salmonella enteritidis infections in chickens. The administration of Furaltadone resulted in significant recovery rates from infection, showcasing its potential as a therapeutic agent in veterinary medicine.
Environmental Impact Study
Research indicates that the persistent release of Furaltadone into the environment raises concerns regarding chronic toxicity across various species. Studies emphasize the need for effective monitoring and remediation strategies to mitigate its environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
